molecular formula C4H7NO3 B1293590 N-Formyl-DL-alanine CAS No. 5893-10-7

N-Formyl-DL-alanine

Cat. No. B1293590
CAS RN: 5893-10-7
M. Wt: 117.1 g/mol
InChI Key: SRBATDDRZARFDZ-UHFFFAOYSA-N
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Description

Synthesis of N-Formyl-DL-Alanine

The synthesis of N-formyl-DL-alanine derivatives has been demonstrated through various methods. In one study, N-ferrocenylformyl-DL-alanine was synthesized by reacting ferrocenylformyl chloride with DL-alanine in an acetone-water mixed solvent, achieving a total yield of 87.5% . The structure of the synthesized compound was confirmed through elementary analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) . This method showcases the potential for synthesizing N-formyl-DL-alanine derivatives with different substituents, which could be applied to the synthesis of N-formyl-DL-alanine itself by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of N-formyl-DL-alanine amide was extensively analyzed using ab initio gradient geometry optimization . The study explored the conformational properties of the molecule by optimizing 144 structures at various grid points in the conformational space defined by the torsional angles φ and ψ. The research revealed that the right-handed helical conformation (αR) is not a local energy minimum for N-formyl-DL-alanine amide, which is consistent with previous studies . Additionally, the study found that partial atomic charges are not constant but vary significantly throughout the conformational space, challenging the assumptions of empirical molecular modeling .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions of N-formyl-DL-alanine, the synthesis of related compounds suggests that N-formyl-DL-alanine could undergo similar reactions. For instance, the synthesis of DL-β-(4-thiazolyl)-α-alanine involved condensation and subsequent hydrolysis steps . By analogy, N-formyl-DL-alanine could potentially be used as a building block for peptides and undergo transformations to produce various derivatives, such as esters or amides, depending on the chosen protecting groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formyl-DL-alanine can be inferred from the studies on its derivatives. The high yield obtained in the synthesis of N-ferrocenylformyl-DL-alanine suggests that the formylation of DL-alanine is a feasible and efficient process . The conformational analysis of N-formyl-DL-alanine amide indicates that the molecule's geometry and electronic properties are sensitive to torsional angles, which could affect its physical properties, such as solubility and melting point . The variability in partial atomic charges also suggests that the molecule's reactivity could be influenced by its conformation .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • N-Formyl-DL-alanine derivatives have been used in the synthesis of polymers. For instance, a study detailed the polymerization of DL-β-(thymin-1-yl)alanine and its analogs, demonstrating the potential of these compounds in creating polymers without base stacking interactions or interaction with polyadenylic acid (Buttrey, Jones & Walker, 1975).
    • The synthesis and characterization of novel poly(amide‐imide)s containing trimellitylimido‐DL/L‐alanine moieties via direct polycondensation were reported. These compounds demonstrated distinct physical properties and were fully characterized by various analytical techniques (Mallakpour, Hajipour & Habibi, 2001).
  • Biological Applications :

    • N-Formyl-DL-alanine derivatives were investigated in biological contexts. For instance, a study explored the incorporation of D-Alanine into lipoteichoic acid and wall teichoic acid in Bacillus subtilis, highlighting the role of N-Formyl-DL-alanine in bacterial cell wall synthesis (Perego et al., 1995).
    • In another study, the alanine metabolism and alanine aminotransferase activity in soybean during hypoxia of the root system and subsequent return to normoxia were investigated, showing the importance of alanine, including its derivatives, in plant metabolic responses (Sousa & Sodek, 2003).
  • Chemical Studies and Structural Analysis :

    • Research has also focused on the chemical properties of N-Formyl-DL-alanine. A study conducted a theoretical investigation of the Ramachandran plot of N-formyl-L-alanine-amide, exploring its conformational space, which is essential for understanding protein folding and structure (Int, 2019).
    • The gas-phase structure of alanine, including its N-Formyl derivatives, was studied using molecular-beam Fourier transform microwave spectroscopy, providing insights into the molecular structure and behavior of alanine in different conditions (Blanco et al., 2004).

Safety And Hazards

N-Formyl-DL-alanine is air sensitive and moisture sensitive . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBATDDRZARFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-DL-alanine

CAS RN

5893-10-7
Record name N-Formylalanine
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Record name 5893-10-7
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Record name N-formyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
J Ogawa, S Shimizu - European journal of biochemistry, 1994 - Wiley Online Library
… Alanine formed from Ncarbamoyl-DL-alanine, N-formyl-DL-alanine and N-acetylDL-alanine, and serine, a-amino-n-butyrate and 2-aminovaleric acid produced from the corresponding N…
Number of citations: 62 febs.onlinelibrary.wiley.com
PS Borkar - 1957 - lib.unipune.ac.in
N-Acylated derivatives of o^ _DL_amino acids are asymmetrically cleaved by the group of enzymes, amino acid acylases. Besides the great ease of manipulation the procedure allows …
Number of citations: 1 lib.unipune.ac.in
JC Lugay, JN Aronson - Biochemical and Biophysical Research …, 1967 - Elsevier
Materials and Methods: The enzyme source was seeds harvested in suburban Phoenix, Arizona in the summer of 1966. The seeds were soaked in water overnight to soften the coat. …
Number of citations: 9 www.sciencedirect.com
I Muramatsu, M Murakami, T Yoneda… - Bulletin of the Chemical …, 1965 - journal.csj.jp
The formylation of amino acids with acetic formic anhydride has been studied. This anhydride is prepared by the reaction of acetyl chloride with sodium formate or, preferably, from …
Number of citations: 78 www.journal.csj.jp
J Ogawa, H Miyake, S Shimizu - Applied microbiology and biotechnology, 1995 - Springer
N-Carbomoyl-L-amino acid amidohydrolase was purified to homogeneity for the first time from Alcaligenes xylosoxidans. The enzyme showed high affinity toward N-carbomoyl-L-amino …
Number of citations: 45 link.springer.com
J Ogawa, S Shimizu - 2000 - books.google.com
Optically pure D-and La-amino acids are of increasing interest as precursors for semisynthetic antibiotics, new herbicides, insecticides, and physiologically active peptides, and as chiral …
Number of citations: 16 books.google.com
J Ogawa - 1995 - repository.kulib.kyoto-u.ac.jp
… Alanine formed from N-carbamoyl-DL-alanine, N-formyl-DL-alanine and N-acetyl-DL-alanine, and serine, a-amino-n-butyrate and 2-aminovaleric acid produced from the corresponding …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
GS Coleman - Microbiology, 1967 - microbiologyresearch.org
… N-formyi L-glutamic acid and aN-formyl L-glutamine were synthesized by the methods of Tabor & Mehler (1954) and Borek & Waelsch (1953) respectively and N-formyl-DL-alanine by …
Number of citations: 65 www.microbiologyresearch.org
TT Berezov - Clinical Chemistry, 1959 - Citeseer
OF PROTEINS entering animal organisms is one of the most important problems in biology. Pavlov pointed out the exceptional importance of substances entering the body from food:“…
Number of citations: 1 citeseerx.ist.psu.edu
PW Harlina, T Yuliana, R Shahzad… - Food Science of Animal …, 2023 - ncbi.nlm.nih.gov
In this study, the duck eggs were salted with none or 2.5% and 5.0%(v/v) of liquid smoke (LS), respectively. As a control, samples salted without LS were used. The 2-thiobarbituric acid (…
Number of citations: 1 www.ncbi.nlm.nih.gov

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